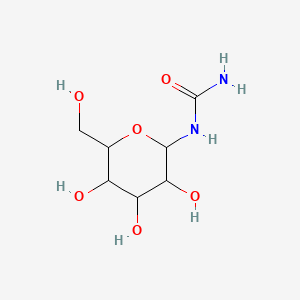
Glucose ureide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucosylurea is a compound with the chemical formula C7H14N2O6 It is a derivative of glucose where the glucose molecule is bonded to a urea group
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucosylurea can be synthesized through the reaction of glucose with urea. One efficient method involves the use of sugar melts or solvent-free systems where simple unprotected hexoses react with urea and urea derivatives under acid catalysis. This method yields β-D-glucosylurea in high yields .
Industrial Production Methods: While specific industrial production methods for D-Glucosylurea are not extensively documented, the principles of carbohydrate chemistry and glycosylation reactions are typically applied. Industrial production would likely involve optimized reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions: D-Glucosylurea undergoes various chemical reactions, including:
Glycosylation: Formation of glycosidic bonds.
Hydrolysis: Cleavage of glycosidic bonds under acidic conditions.
Oxidation and Reduction: Typical reactions involving the glucose moiety.
Common Reagents and Conditions:
Acid Catalysts: Used in glycosylation and hydrolysis reactions.
Oxidizing Agents: Such as nitric acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Hydrolysis Products: Glucose and urea.
Oxidation Products: Gluconic acid derivatives.
Reduction Products: Reduced forms of glucose derivatives.
Scientific Research Applications
D-Glucosylurea has several applications in scientific research:
Chemistry: Used in the synthesis of glycosylated compounds and as a model compound for studying glycosylation reactions.
Biology: Investigated for its potential role in biological recognition processes and as a component in biosensors.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of D-Glucosylurea involves its interaction with specific molecular targets, primarily through glycosylation reactions. The glucose moiety can participate in various biochemical pathways, while the urea group can form hydrogen bonds and interact with proteins and enzymes. These interactions can modulate biological processes and enhance the stability and solubility of bioactive compounds .
Comparison with Similar Compounds
D-Mannosylurea: Similar structure with mannose instead of glucose.
D-Galactosylurea: Contains galactose instead of glucose.
N-Acetyl-D-Glucosamine: A derivative of glucose with an acetyl group.
Uniqueness: D-Glucosylurea is unique due to its specific glycosylation pattern and the presence of the urea group, which imparts distinct chemical and biological properties. Its ability to form stable glycosidic bonds and participate in selective recognition processes makes it valuable in various applications .
Properties
CAS No. |
29315-87-5 |
|---|---|
Molecular Formula |
C7H14N2O6 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C7H14N2O6/c8-7(14)9-6-5(13)4(12)3(11)2(1-10)15-6/h2-6,10-13H,1H2,(H3,8,9,14) |
InChI Key |
FKWQEFWENKGUGF-UHFFFAOYSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)NC(=O)N)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)NC(=O)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




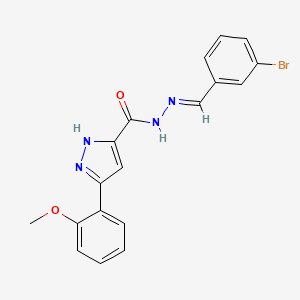
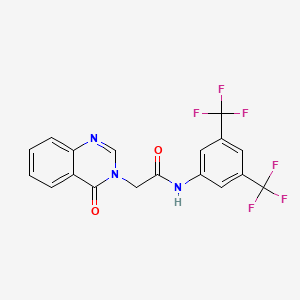
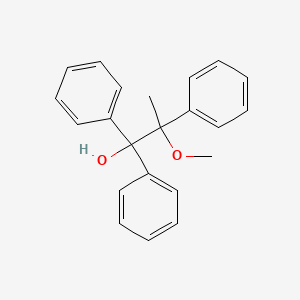
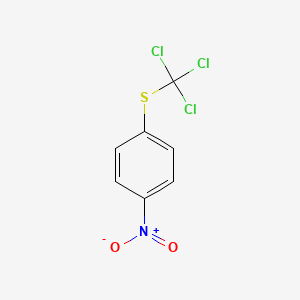
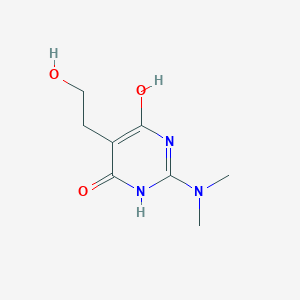
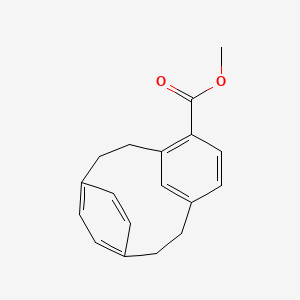
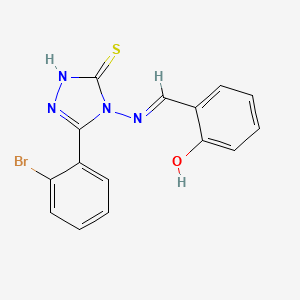
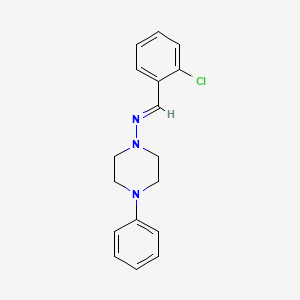
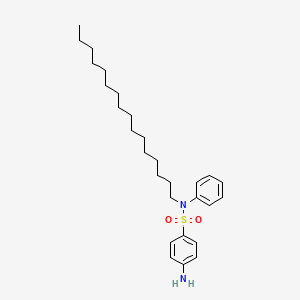

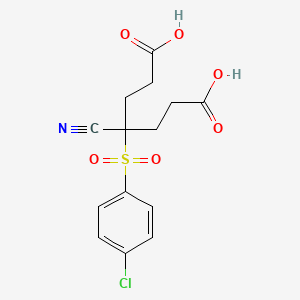
![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11962468.png)
